molecular formula C16H18BNO4 B1520055 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid CAS No. 957034-40-1

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid

Cat. No.: B1520055
CAS No.: 957034-40-1
M. Wt: 299.1 g/mol
InChI Key: ZXIWCYGAUHQBIV-UHFFFAOYSA-N
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Description

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a benzyloxycarbonylaminoethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Scientific Research Applications

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid has a wide range of applications in scientific research:

Future Directions

The future of boronic acids in medicinal chemistry is promising. The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including “(4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid”, could be used to develop new promising drugs .

Biochemical Analysis

Biochemical Properties

For instance, they can form reversible covalent complexes with proteins that have cis-diol groups, such as glycoproteins and nucleic acids . This interaction is often exploited in the design of enzyme inhibitors or in the development of diagnostic tools .

Cellular Effects

The specific cellular effects of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid are not well-studied. Boronic acids are known to influence cell function through their interactions with various biomolecules. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism through their interactions with proteins and nucleic acids .

Molecular Mechanism

In the context of the Suzuki-Miyaura coupling, boronic acids participate in a transmetalation process with a palladium catalyst . This involves the transfer of the boronic acid group to the palladium, forming a new carbon-carbon bond .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and easy to handle, which suggests that this compound may also exhibit good stability over time .

Metabolic Pathways

Boronic acids are known to participate in various biochemical reactions, including the Suzuki-Miyaura coupling .

Transport and Distribution

Boronic acids are known to be soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride , which may influence their distribution within cells and tissues.

Subcellular Localization

The localization of boronic acids within cells can be influenced by their interactions with various biomolecules, as well as their solubility properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid typically involves the following steps:

    Formation of the Benzyloxycarbonylaminoethyl Intermediate: This step involves the reaction of benzyl chloroformate with ethylenediamine to form the benzyloxycarbonylaminoethyl intermediate.

    Coupling with Phenylboronic Acid: The intermediate is then coupled with phenylboronic acid under basic conditions to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds or other carbon-carbon bonded products.

    Oxidation: Phenols or quinones.

    Reduction: Amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is unique due to the presence of the benzyloxycarbonylaminoethyl group, which enhances its reactivity and allows for the formation of more complex molecules. This makes it a valuable reagent in both synthetic and medicinal chemistry.

Properties

IUPAC Name

[4-[2-(phenylmethoxycarbonylamino)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BNO4/c19-16(22-12-14-4-2-1-3-5-14)18-11-10-13-6-8-15(9-7-13)17(20)21/h1-9,20-21H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIWCYGAUHQBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCNC(=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657403
Record name [4-(2-{[(Benzyloxy)carbonyl]amino}ethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-40-1
Record name [4-(2-{[(Benzyloxy)carbonyl]amino}ethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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